molecular formula C7H12O3 B1338513 Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate CAS No. 3697-68-5

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Cat. No. B1338513
CAS RN: 3697-68-5
M. Wt: 144.17 g/mol
InChI Key: PAILVKQSHRJIPE-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a chemical compound that acts as a ligand for the Suzuki coupling reaction . It has a molecular weight of 144.17 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is 1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 . This indicates that the compound has a cyclopropane ring with a hydroxymethyl group and a carboxylate group attached to it.


Chemical Reactions Analysis

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is known to act as a ligand for the Suzuki coupling reaction . The Suzuki coupling reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.


Physical And Chemical Properties Analysis

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate has a molecular weight of 144.17 g/mol . Its InChI code is 1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 .

Scientific Research Applications

Affinity Purification Techniques and Antibody Generation

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate has been utilized in the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid. This compound is significant for its role in affinity purification techniques and in the generation of antibodies. It serves as an analogue of the precursor to the plant growth hormone ethylene (Pirrung, Dunlap, & Trinks, 1989).

Enzymatic Catalysis in Polymer Chemistry

In polymer chemistry, a derivative of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, namely ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, has been oligomerized using horseradish peroxidase as a catalyst. This process is conducted in aqueous medium and is significant for its contribution to polymerization processes (Pang, Ritter, & Tabatabai, 2003).

Diradical Polymerization

Another derivative, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, initiates the diradical polymerization of acrylonitrile, showcasing its potential in polymer science. This derivative demonstrates chain-transfer and retarding effects on polymerization, making it valuable for controlling polymer properties (Li, Willis, Padías, & Hall, 1991).

Cationic Polymer

ization in Organic ChemistryEthyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate also plays a role in the cationic polymerization of N-vinylcarbazole, a process crucial in organic chemistry. This application is important for the development of materials with specific molecular weight distributions and properties (Li, Padías, & Hall, 1992).

Synthesis of Nucleosides and Antiviral Research

In the field of medicinal chemistry, derivatives of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate have been used for the synthesis of cyclohexane nucleosides. These compounds, however, showed a lack of antiviral activity, which was correlated with their specific conformation as determined by NMR and X-ray analysis (Maurinsh et al., 1997).

Reduction Reactions in Organic Synthesis

The reduction of ethyl 2,3-dialkylcyclopropane-1-carboxylates, a process related to ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, has been studied for its stereospecific outcomes. This research contributes to the understanding of reaction mechanisms and stereochemistry in organic synthesis (Domnin et al., 1985).

Allylation in Organic Synthesis

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is related to methylenecyclopropanes used in allylation reactions with allylindium reagents. These reactions are significant for their stereoselectivity and efficiency in synthesizing allylated products, contributing to advancements in synthetic methodology (Hirashita et al., 2008).

Ethylene Biosynthesis and Plant Growth

Research has identified derivatives of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate as major conjugates in the biosynthesis of ethylene, a critical plant growth hormone. This finding is essential for understanding plant growth and development processes (Hoffman, Yang, & McKeon, 1982).

Safety And Hazards

The safety data sheet suggests that Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate should not be used for food, drug, pesticide, or biocidal product use . In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .

Future Directions

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is currently available for research use only. Its role as a ligand in the Suzuki coupling reaction suggests potential applications in organic synthesis .

properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAILVKQSHRJIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498796
Record name Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

CAS RN

3697-68-5
Record name Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
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Synthesis routes and methods I

Procedure details

In accordance with the method described in the document (Tetrahedron Letters, 40, 5467 (1988)), a solution of 720 mg of 1-hydroxymethyl-cyclopropane carboxylic acid ethyl ester obtained from 1,1-cyclopropane dicarboxylic acid diethyl ester in 10 mL of dichloromethane was added with 1.05 mL of triethylamine and 0.5 mL of methanesulfonyl chloride under ice cooling, and stirred at this temperature for 2 hours. After adding water, the reaction solution was extracted with ethyl acetate. The organic layer was washed successively with 1N hydrochloric acid, saturated brine, saturated aqueous sodium hydrogen carbonate and saturated brine. The organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated, to afford 1.04 g of the title compound as a pale yellow oil.
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Synthesis routes and methods II

Procedure details

A solution of lithium aluminum-tri-tert-butoxyhydride 1.0M in THF (28.5 mL, 28.5 mmol) is added to a solution of diethyl 1,1-cyclopropanedicarboxylate (2.0 mL, 11.4 mmol) in anhydrous THF (85.0 mL). After stirring the reaction mixture for 4 h, 10 mL of lithium aluminum-tri-tert-butoxyhydride 1.0M solution in THF is added and the solution is stirred for 18 h. The reaction mixture is diluted with DCM, washed with 1N aqueous HCl solution, saturated aqueous NaHCO3 solution and brine. After drying the organic phase over anhydrous Na2SO4, removal of the solvent under reduced pressure affords 1.60 g of 1-hydroxymethyl-cyclopropanecarboxylic acid ethyl ester that is used in the next step without further purification. Yield: 85%. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 0.88 (2H, q, J=4.1 Hz), 1.21-1.33 (5H, m), 2.59 (1H, t, J=6.9 Hz), 3.63 (2H, d, J=7.2 Hz), 4.17 (2H, q, J=7.1 Hz).
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85 mL
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28.5 mL
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10 mL
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Synthesis routes and methods III

Procedure details

A 1M solution of lithium aluminum tri-tert-butoxyhydride in tetrahydrofuran (12 mL, 12 mmol, 2.2 equiv) was added to a stirred solution of diethyl cyclopropane-1,1′-dicarboxylate (1.0 mL, 5.7 mmol, 1.0 equiv) in tetrahydrofuran (19 mL) at 23° C. The resulting solution was heated to 65° C. and stirred for 24 h. The cooled reaction mixture was diluted with a 10% solution of sodium bisulfate (100 mL) and extracted with ethyl acetate (4×50 mL). The combined organic layers were dried (MgSO4), gravity-filtered, and concentrated by rotary evaporation to afford the title compound as a pale yellow oil (850 mg, 88%): 1H NMR (300 MHz, CDCl3) δ 4.16 (q, J=7 Hz, 2H), 3.62 (s, 2H), 2.60 (br s, 1H), 1.22-1.30 (m, 5H), 0.87 (dd, J=7, 4 Hz, 2H).
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diethyl cyclopropane-1,1′-dicarboxylate
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1 mL
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19 mL
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12 mL
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100 mL
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Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 2
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Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 3
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 4
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Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 5
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Citations

For This Compound
2
Citations
PF Hudrlik, LR Rudnick… - Journal of the American …, 1973 - ACS Publications
… When the known6 tosylate (2) of ethyl 1-hydroxymethylcyclopropanecarboxylate (1) was solvolyzed in acetic acid (100, 3 hr),7 only the unrearranged acetate (3)9 was formed. However, …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
JD Eckelbarger, MH Parker, MCH Yap… - Pest management …, 2017 - Wiley Online Library
BACKGROUND Optimization studies on a high‐throughput screening (HTS) hit led to the discovery of a series of N‐(6‐arylpyridazin‐3‐yl)amides with insecticidal activity. It was …

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